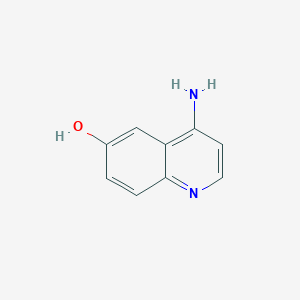
2-(5-Chlorothiazol-2-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chlorothiazol-2-yl)acetaldehyde is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiazol-2-yl)acetaldehyde typically involves the cyclization of 1,3-bis(dimethylaminomethylene)thiourea and chloroacetone. This process includes several steps:
Cyclization: 1,3-bis(dimethylaminomethylene)thiourea reacts with chloroacetone to form N’-(5-acetylthiazol-2-yl)-N,N-dimethyl-formamidine.
Acid Treatment: The intermediate is treated with acid to form 1-(2-aminothiazol-5-yl)ethanone.
Sandmeyer Reaction: This intermediate undergoes a Sandmeyer reaction to form 1-(2-chlorothiazol-5-yl)ethanone.
Chlorination: Finally, chlorination of 1-(2-chlorothiazol-5-yl)ethanone yields this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and selectivity. These methods may include controlled addition rates of reagents and the use of specific catalysts to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Chlorothiazol-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: 2-(5-Chlorothiazol-2-yl)acetic acid.
Reduction: 2-(5-Chlorothiazol-2-yl)ethanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(5-Chlorothiazol-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives have been studied for their antimicrobial and antitumor activities.
Industry: Used in the production of dyes, fungicides, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(5-Chlorothiazol-2-yl)acetaldehyde involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1,3-thiazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
2-Amino-5-chlorothiazole: Contains an amino group instead of an aldehyde.
Uniqueness
2-(5-Chlorothiazol-2-yl)acetaldehyde is unique due to its aldehyde functional group, which allows it to participate in a variety of chemical reactions that are not possible with its analogs. This makes it a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C5H4ClNOS |
|---|---|
Poids moléculaire |
161.61 g/mol |
Nom IUPAC |
2-(5-chloro-1,3-thiazol-2-yl)acetaldehyde |
InChI |
InChI=1S/C5H4ClNOS/c6-4-3-7-5(9-4)1-2-8/h2-3H,1H2 |
Clé InChI |
BOLCZMMRKFKTSX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=N1)CC=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



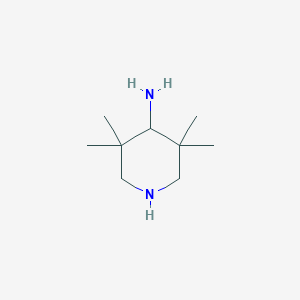

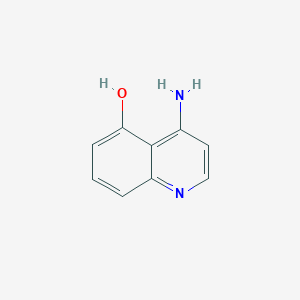
![2h-Furo[2,3-f]isoindole](/img/structure/B11920219.png)
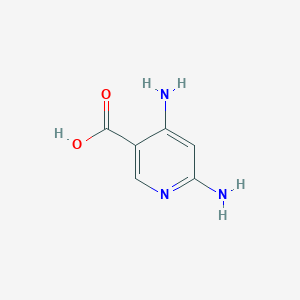
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B11920238.png)
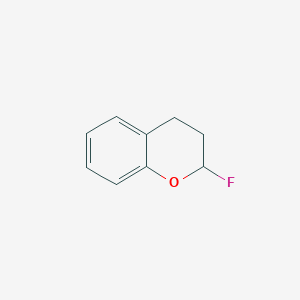




![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B11920277.png)
